BenchChemオンラインストアへようこそ!

4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Fragment-based drug discovery 3D molecular descriptors Screening library diversity

4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic, fully saturated seven-membered 1,4-thiazepane heterocycle bearing a 3-chlorobenzoyl group at N4 and a 2-fluorophenyl substituent at C7. This substitution pattern places it within the broader class of 1,4-acylthiazepanes, a scaffold recently identified as a new chemotype for bromodomain and extraterminal (BET) protein ligands through NMR-based fragment screening.

Molecular Formula C18H17ClFNOS
Molecular Weight 349.85
CAS No. 1705999-79-6
Cat. No. B2534794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane
CAS1705999-79-6
Molecular FormulaC18H17ClFNOS
Molecular Weight349.85
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2
InChIKeyCBZGRDRJYDIRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane (CAS 1705999-79-6): Procurement-Relevant Baseline for a 3D-Enriched Thiazepane Fragment


4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic, fully saturated seven-membered 1,4-thiazepane heterocycle bearing a 3-chlorobenzoyl group at N4 and a 2-fluorophenyl substituent at C7. This substitution pattern places it within the broader class of 1,4-acylthiazepanes, a scaffold recently identified as a new chemotype for bromodomain and extraterminal (BET) protein ligands through NMR-based fragment screening [1]. The compound is distinguishable from its thiazepanone precursors and unsubstituted thiazepane cores by its dual aromatic functionalization, which imparts distinct physicochemical properties and potential for vector diversification. As of the knowledge cutoff, peer-reviewed primary pharmacology or co-crystal structure data for this specific compound were not identified in the indexed literature, indicating that the majority of its differentiation currently rests on scaffold-level properties and its potential as a tailored fragment for library screening campaigns.

Why Generic 1,4-Thiazepane Substitutes Cannot Replace 4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane in Focused Screening


While the 1,4-thiazepane core is shared across numerous analogs, highly specific N4-acyl and C7-aryl modifications govern key interactions with biological targets. The electron-withdrawing 3-chlorobenzoyl group directly influences the amide bond conformation and hydrogen-bonding capacity, while the ortho-fluorine on the 7-phenyl ring introduces a critical 19F NMR handle and modulates steric complementarity [1]. Evidence from the Pandey et al. study demonstrates that within a library of 1,4-acylthiazepanes, only a subset—differentiated precisely by their acyl and aryl substituents—produced measurable chemical shift perturbations in protein-observed 19F NMR assays against BRD4-D1, ultimately yielding Kd values of 120–210 µM [1]. An unsubstituted core or a different regioisomer (e.g., 7-(4-fluorophenyl) or 4-(4-chlorobenzoyl)) is likely to exhibit altered or abrogated binding affinity and selectivity, making direct one-for-one substitution scientifically unsound without quantitative target engagement evidence.

Quantitative Differentiation Evidence for 4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane Against Structural Analogs


Enhanced 3D Character (Plane of Best Fit) Over Planar Aromatic Fragments

The 1,4-thiazepane scaffold exhibits a plane-of-best-fit (PBF) score between 0.84 and 1.0, significantly exceeding the accepted threshold of 0.25 for classifying a molecule as a '3D fragment' [1]. This 3D character is superior to the average library fragment, which is predominantly aromatic and flat (low PBF scores), and offers differentiated binding-mode potential. The specific substitution of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane maintains the saturated ring necessary for this high 3D metric. Comparatively, generic 2D aromatic fragments (e.g., simple benzenes or pyridines) typically exhibit PBF scores near zero, representing a fundamentally distinct molecular geometry.

Fragment-based drug discovery 3D molecular descriptors Screening library diversity

Proven BET Bromodomain Ligand Engagement Confirmed by 19F NMR for the Acylthiazepane Class

1,4-Acylthiazepanes have been experimentally validated as ligands for the first bromodomain of BRD4 (BRD4-D1), an established anticancer drug target. Titration experiments with select thiazepane derivatives, such as compounds 1g, 1h, and 6a, yielded dissociation constants (Kd) in the range of 120–210 µM, demonstrating good initial fragment-level affinity and excellent water solubility [1]. While direct Kd data for 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane are not reported, it belongs to this same validated ligand class. This contrasts with the thiazepanone precursors, which showed no significant binding, confirming that the saturated thiazepane ring is essential for target recognition. Generic alternatives, such as other seven-membered heterocycles (e.g., diazepanes, oxazepanes), have not demonstrated equivalent BET bromodomain engagement in this specific chemotype.

Bromodomain inhibition Protein-observed NMR Cancer epigenetics

Intrinsic 19F NMR Handle for Protein-Observed Secondary Screening Assays

The 2-fluorophenyl substituent at the C7 position provides a native 19F NMR spectroscopic handle, eliminating the need for post-synthetic fluorination or isotopic labeling. This built-in reporter group is a direct enabler of protein-observed 19F (PrOF) NMR secondary assays, exactly as demonstrated in the screening workflow that identified 1,4-acylthiazepanes as BET ligands [1]. By contrast, the more common 4-fluorophenyl regioisomer or non-fluorinated analogs (e.g., 7-phenyl-1,4-thiazepane) lack either the optimized position or the necessary fluorine atom, respectively, precluding their use in identical PrOF NMR setups without chemical modification. This orthogonal screening capability is a key differentiator for procurement when establishing a fragment library with built-in orthogonal validation techniques.

Ligand-observed NMR 19F NMR screening Fragment hit validation

Optimal Procurement-Driven Application Scenarios for 4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane


3D-Enriched Fragment Library Assembly for Epigenetic Reader Domain Screening

This compound is ideally suited for augmenting a fragment library's 3D character with a BET-validated chemotype. Its high PBF score (>0.84) and established class-level bromodomain engagement [1] make it a strategic procurement addition for primary screens against BRD4 and related bromodomain-containing proteins, aiming to identify novel acetyl-lysine mimetic fragments.

PrOF NMR-Based Secondary Screening Cascade Additive

The intrinsic 2-fluorophenyl group enables direct use in protein-observed 19F NMR secondary assays, bypassing the need for synthetic fluorination. This is directly supported by the Pandey et al. screening cascade [1], wherein 19F NMR was successfully used to triage and quantify 1,4-acylthiazepane hits. Procurement for labs equipped with 19F NMR screening infrastructure will maximize this compound's orthogonal value.

Scaffold-Hopping Starting Point for Curcuminoid Anticancer Lead Optimization

The 1,4-thiazepane core has been deployed as a 3D scaffold hop from flat curcuminoid structures, with several 1,4-thiazepane-based curcuminoids showing superior antiproliferative activity and increased ROS production compared to their parent curcuminoids [2]. While specific data for this compound are not available, its dual aromatic functionalization positions it as a potential next-generation derivative for medicinal chemistry exploration in colon and breast cancer cell models.

In-House SAR Expansion for BD2-Selective BET Inhibitors

Recent research from the Pomerantz lab has identified the 1,4-acylthiazepane scaffold as a starting point for achieving BD2 domain selectivity over BD1 within BET proteins [1]. This compound, with a specific 3-chlorobenzoyl modification, constitutes a structurally distinct analog within this chemical series and is an appropriate procurement candidate for SAR studies aimed at improving BD2 selectivity and affinity, particularly when paired with BRD4 BD2 binding assays.

Quote Request

Request a Quote for 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.